2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
Description
Nomenclature and Chemical Identity
The systematic naming and various identifiers for 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane are crucial for its unambiguous identification in chemical literature and databases. Its preferred IUPAC name is this compound. tandfonline.com A common synonym for this compound is trithioacetone. tandfonline.comresearchgate.net Additional identifiers are provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Trithioacetone, Hexamethyl-s-trithiane |
| CAS Number | 828-26-2 |
| PubChem CID | 13233 |
| Molecular Formula | C₉H₁₈S₃ |
| Molecular Weight | 222.434 g/mol |
| InChI Key | NBNWHQAWKFYFKI-UHFFFAOYSA-N |
Chemical Classification within Organosulfur Compounds
Organosulfur compounds are organic molecules that contain sulfur. This compound is a member of this broad class of compounds and can be further categorized based on its specific structural features. google.com
Functionally, this compound is classified as a dithioketal. lclark.edu Dithioketals are the sulfur analogs of ketals and are characterized by a carbon atom bonded to two alkyl or aryl groups and two thioether groups. lclark.eduwikipedia.org In this molecule, each of the three carbon atoms within the heterocyclic ring is geminally substituted with two methyl groups, fitting the structural requirements of a dithioketal. tandfonline.com
The core structure of this compound is a 1,3,5-trithiane (B122704) ring, which is a six-membered heterocycle consisting of alternating sulfur and carbon atoms. tandfonline.comwikipedia.org Specifically, it is a derivative of 1,3,5-trithiane where all hydrogen atoms on the methylene (B1212753) bridges have been replaced by methyl groups. tandfonline.com Such derivatives are often formed through the trimerization of thioketones or thioaldehydes. wikipedia.org In this case, this compound is the cyclic trimer of thioacetone (B1215245) (propane-2-thione). tandfonline.comwikipedia.org
Historical Context of Trithiane Research
The study of organosulfur compounds has a rich history dating back to the 19th century, with the discovery of simple heterocyclic compounds such as thiophene (B33073) marking significant milestones. tandfonline.comnumberanalytics.com Research into sulfur-containing heterocycles has been driven by their unique chemical properties and their presence in natural products and biologically active molecules. wikipedia.orgnih.gov
The parent compound, 1,3,5-trithiane, is the cyclic trimer of the unstable species thioformaldehyde (B1214467) and is synthesized by treating formaldehyde (B43269) with hydrogen sulfide (B99878). wikipedia.orgchemeurope.com Its utility as a building block in organic synthesis, particularly as a masked source of formaldehyde, spurred interest in its derivatives. wikipedia.orgchemimpex.com The development of methods to deprotonate and alkylate the 1,3,5-trithiane ring allowed for the synthesis of a wide variety of substituted trithianes. wikipedia.org
The formation of trithiane derivatives from ketones and aldehydes became a key area of investigation. wikipedia.org this compound, as the trimer of thioacetone, is a product of this type of reaction. tandfonline.com Over the decades, the unique properties and potential applications of sulfur heterocycles in fields like medicinal and materials science have continued to fuel research into these compounds. chemimpex.comnih.gov
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18S3/c1-7(2)10-8(3,4)12-9(5,6)11-7/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNWHQAWKFYFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SC(SC(S1)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047723 | |
| Record name | Trithioacetone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
105.00 to 107.00 °C. @ 10.00 mm Hg | |
| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; miscible in oils | |
| Record name | Trithioacetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.062-1.068 | |
| Record name | Trithioacetone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/682/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
828-26-2 | |
| Record name | Trithioacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trithioacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trithioacetone | |
| Source | EPA DSSTox | |
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| Record name | 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.438 | |
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| Record name | TRITHIOACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0ME5B2ZWY | |
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| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
21.8 °C | |
| Record name | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways
Synthetic Routes to 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane
The synthesis of this heterocyclic compound can be achieved through various methods, each with its own set of reactants and conditions.
Trimerization of Mercaptoacetone Derivatives
While this compound is the stable cyclic trimer of the unstable thioacetone (B1215245), its synthesis can also be approached from related sulfur-containing precursors. wikipedia.orgwikipedia.org The trimerization of thioacetone, the thioketone analogue of acetone (B3395972), is a key conceptual pathway to understanding the formation of the stable trithiane ring. wikipedia.org Thioacetone itself is highly reactive and readily trimerizes to form the more stable this compound.
Reaction of Hydrogen Sulfide (B99878) and Acetone with Catalysis
A primary and well-documented method for synthesizing this compound involves the reaction of hydrogen sulfide with acetone. acs.org This reaction is typically conducted in the presence of an acid catalyst. wikipedia.org The process yields trithioacetone along with other sulfur-containing byproducts. wikipedia.org
Table 1: Reaction Conditions for Synthesis from Hydrogen Sulfide and Acetone
| Parameter | Details | Source(s) |
|---|---|---|
| Reactants | Hydrogen sulfide (H₂S), Acetone (C₃H₆O) | wikipedia.org |
| Catalyst | Acidified zinc chloride (ZnCl₂) | |
| Temperature | Approximately 25 °C | wikipedia.org |
| Yield | 60–70% of this compound | wikipedia.org |
Pyrolysis of Allyl Isopropyl Sulfide
An alternative synthetic route involves the high-temperature decomposition, or pyrolysis, of allyl isopropyl sulfide. wikipedia.org This method also leads to the formation of the target trithiane compound.
Table 2: Pyrolysis Conditions for Synthesis from Allyl Isopropyl Sulfide
| Parameter | Details | Source(s) |
|---|---|---|
| Reactant | Allyl isopropyl sulfide | wikipedia.org |
| Temperature | 500–650 °C |
| Pressure | 5–20 mm Hg | |
Consideration of Byproducts in Synthesis
The synthesis of this compound, particularly through the reaction of hydrogen sulfide and acetone, is not perfectly selective. The reaction mixture typically contains the desired product along with several byproducts. wikipedia.org The product distribution is approximately 60–70% trithioacetone and 30–40% 2,2-propanedithiol, with smaller quantities of other isomeric impurities. wikipedia.org
Table 3: Major Byproducts in the Synthesis from Hydrogen Sulfide and Acetone
| Byproduct Name | Classification | Source(s) |
|---|---|---|
| 2,2-Propanedithiol | Dithiol | wikipedia.org |
| 3,3,5,5,6,6-Hexamethyl-1,2,4-trithiane | Isomeric Trithiane | wikipedia.org |
Chemical Reactivity and Transformation Mechanisms
The chemical behavior of this compound is highlighted by its response to thermal energy.
Thermal Decomposition (Pyrolysis) to Thioacetone
This compound serves as a stable precursor to the highly unstable monomer, thioacetone (propane-2-thione). wikipedia.org Through pyrolysis under specific high-temperature and low-pressure conditions, the trimer reverts to its monomeric form. wikipedia.org The resulting thioacetone is typically collected using a cold trap. wikipedia.org
Table 4: Conditions for Thermal Decomposition to Thioacetone
| Parameter | Details | Source(s) |
|---|---|---|
| Reactant | This compound | wikipedia.org |
| Temperature | 500–650 °C | wikipedia.org |
| Pressure | 5–20 mm Hg | wikipedia.org |
| Product | Thioacetone (Propane-2-thione) | wikipedia.org |
| Collection Method | Cold trap at −78 °C | wikipedia.org |
Reaction Conditions and Products
The synthesis of this compound typically involves the reaction of acetone with hydrogen sulfide in the presence of an acid catalyst. The reaction proceeds through the formation of the unstable monomer, thioacetone, which then undergoes acid-catalyzed trimerization.
A common laboratory-scale synthesis involves bubbling hydrogen sulfide gas through a mixture of acetone and concentrated hydrochloric acid at a low temperature. The product precipitates out of the solution as a white solid. The crude product can then be purified by recrystallization.
3 (CH₃)₂CO + 3 H₂S → (C₉H₁₈S₃) + 3 H₂O
The reaction conditions can be optimized to maximize the yield of the desired trimer and minimize the formation of side products. Key parameters include the temperature, the concentration of the acid catalyst, and the rate of hydrogen sulfide addition.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Temperature | Low (e.g., 0-10 °C) | Favors the formation of the trimer and reduces the volatility of thioacetone. |
| Catalyst | Concentrated HCl | Catalyzes both the formation of thioacetone and its subsequent trimerization. |
| Reactant Ratio | Excess H₂S | Drives the reaction towards the formation of thioacetone. |
Mechanism of Sulfur-Carbon Bond Cleavage
The sulfur-carbon bonds in the 1,3,5-trithiane (B122704) ring can be cleaved under various conditions, which is a key aspect of its reactivity and utility in organic synthesis. The cleavage can be initiated by photochemical, electrochemical, or chemical means.
Photochemical cleavage of the C-S bond in thioethers can occur on an ultrafast timescale upon excitation, often involving the evolution of Rydberg-to-valence orbital character along the S-C stretching coordinate. rsc.org While specific studies on this compound are not detailed, the general principles of C-S bond activation in organosulfur compounds are applicable. nih.gov
In the context of its synthetic applications, the ring can be opened to generate reactive intermediates. For instance, treatment with certain reagents can lead to the formation of thioacetone or its equivalents, which can then participate in further reactions. The stability of the six-membered ring means that relatively harsh conditions or specific reagents are often required to induce C-S bond cleavage.
Substitution Reactions
The this compound ring can undergo substitution reactions, although the high degree of alkyl substitution makes reactions at the carbon atoms of the ring itself difficult. More commonly, reactions involve derivatization of the sulfur atoms or cleavage of the ring followed by functionalization.
The chlorination of 1,3,5-trithiane in the presence of water can lead to the formation of chloromethyl sulfonyl chloride. wikipedia.org This reaction involves both the cleavage of the trithiane ring and the oxidation of the sulfur atoms. A similar principle can be applied to its hexamethyl derivative, although the specific reaction conditions and products may vary due to the presence of the methyl groups. The oxidation of thiols to sulfonyl chlorides is a related transformation that can be achieved using reagents like trichloroisocyanuric acid. chemspider.com The formation of sulfonyl chlorides from sulfinamides, which can be synthesized from sulfonyl chlorides, provides a pathway to a variety of sulfur-containing functional groups. nih.gov
Organolithium reagents are powerful nucleophiles and strong bases that are widely used in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comlibretexts.org The parent compound, 1,3,5-trithiane, can be deprotonated with an organolithium reagent to form a lithium derivative, which can then be alkylated. wikipedia.org This reaction allows for the introduction of various substituents onto the trithiane ring.
For this compound, deprotonation of the ring carbons is not feasible due to the absence of protons. However, organolithium reagents can potentially react via nucleophilic attack on the sulfur atoms, leading to ring-opening. The resulting species could then be trapped with an electrophile. The reactivity of organolithium reagents with epoxides in the presence of a lithium amide, for example, leads to the formation of alkenes through a process involving α-deprotonation and subsequent elimination. organic-chemistry.org While the substrate is different, this illustrates the diverse reactivity of organolithium reagents.
Oxidation and Reduction Potentials
Role as a Sulfur Transfer Reagent in Organic Synthesis
One of the significant applications of this compound is as a sulfur transfer reagent. guidechem.com It can serve as a source of sulfur atoms for the synthesis of other sulfur-containing compounds, such as thioethers and thioesters. guidechem.com The mechanism of sulfur transfer often involves the cleavage of the trithiane ring to generate a reactive sulfur species, which then reacts with a suitable substrate. This application is valuable in synthetic chemistry for the controlled introduction of sulfur into organic molecules.
Table of Compounds
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₈S₃ |
| Acetone | (CH₃)₂CO |
| Chloromethyl sulfonyl chloride | ClCH₂SO₂Cl |
| Hydrogen sulfide | H₂S |
| Thioacetone | C₃H₆S |
| Trichloroisocyanuric acid | C₃Cl₃N₃O₃ |
Desulfurative Functionalization
Desulfurative functionalization of this compound, also known as trithioacetone, typically involves reductive cleavage of the C-S bonds. This process allows for the transformation of the thioketal moieties within the ring into other functional groups, most commonly methylene (B1212753) or methyl groups. The reaction serves as a valuable method in organic synthesis for the deprotection of carbonyl compounds or for the total reduction of a ketone to an alkane.
A prominent and widely utilized method for the desulfurization of thioacetals and thioketals is treatment with Raney Nickel. organicreactions.orgmasterorganicchemistry.com This reagent, a fine-grained nickel-aluminium alloy, is activated by leaching out the aluminum with sodium hydroxide, resulting in a high surface area catalyst saturated with hydrogen. masterorganicchemistry.com The general principle of Raney Nickel desulfurization involves the hydrogenolysis of the carbon-sulfur bonds. organicreactions.org While specific studies detailing the desulfurative functionalization of this compound are not extensively documented in publicly available literature, the well-established reactivity of Raney Nickel with similar sulfur-containing heterocycles provides a strong basis for its application in this context.
The reaction of a trithiane with Raney Nickel typically proceeds in a suitable solvent, such as ethanol, and may require heating to achieve complete desulfurization. The expected product from the complete reductive desulfurization of this compound would be 2,2-dimethylpropane (neopentane), resulting from the cleavage of all C-S bonds and their replacement with C-H bonds.
Alternative reagents for reductive desulfurization have been explored for thioacetals and thioketals, which could potentially be applied to this compound. One such alternative is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a base like cesium carbonate in a high-boiling solvent such as diethylene glycol. google.com This method has been presented as a more cost-effective and potentially safer alternative to Raney Nickel, which is known for its pyrophoric nature. google.com The reaction conditions for this method typically involve heating the substrate with an excess of hydrazine hydrate and the base. google.com
The following table outlines a hypothetical reaction scheme for the desulfurization of this compound based on established methodologies for related compounds.
| Reactant | Reagent | Conditions | Expected Product | Reference |
| This compound | Raney Nickel | Ethanol, Reflux | 2,2-Dimethylpropane | organicreactions.orgmasterorganicchemistry.com |
| This compound | Hydrazine Hydrate, Cesium Carbonate | Diethylene Glycol, 170-180°C | 2,2-Dimethylpropane | google.com |
It is important to note that the efficiency and outcome of these reactions can be influenced by various factors, including the specific grade and activity of the Raney Nickel, the reaction temperature, and the choice of solvent. Further research is required to establish the optimal conditions for the desulfurative functionalization of this compound and to explore the scope of its application in the synthesis of diverse organic molecules.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis is fundamental to the unambiguous identification and structural confirmation of 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information, creating a comprehensive structural profile of the molecule.
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), within a molecule.
The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. wikipedia.org All eighteen protons, distributed among six methyl groups, are chemically equivalent. This equivalence arises from the rapid conformational dynamics of the six-membered trithiane ring and the free rotation of the methyl groups.
As a result, the ¹H NMR spectrum displays a single, sharp resonance peak. This peak is typically observed at a chemical shift (δ) of approximately 1.9 ppm. wikipedia.org The singlet nature of this peak indicates the absence of adjacent, non-equivalent protons, which is consistent with the gem-dimethyl substitution pattern on each carbon atom of the trithiane ring.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.9 | Singlet | 18H | -CH₃ |
In the ¹³C NMR spectrum of this compound, the molecular symmetry again leads to a simplified spectral output. Due to the equivalence of the six methyl groups and the three quaternary carbons of the trithiane ring, only two distinct signals are expected.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Expected Chemical Shift (δ) ppm Range | Carbon Type | Assignment |
| Lower Field | Quaternary Carbon | C2, C4, C6 of trithiane ring |
| Higher Field | Methyl Carbon | -CH₃ |
Distortionless Enhancement by Polarization Transfer (DEPT-135) is an NMR experiment that provides valuable information about the number of hydrogen atoms attached to each carbon atom. In a DEPT-135 spectrum, methyl (CH₃) and methine (CH) groups produce positive signals, while methylene (B1212753) (CH₂) groups result in negative signals. Quaternary carbons, having no attached protons, are not observed in a DEPT-135 spectrum. libretexts.orglibretexts.org
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) mass spectrometry is commonly employed. The molecular formula of the compound is C₉H₁₈S₃, which corresponds to a molecular weight of approximately 222.43 g/mol . nist.gov
The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, confirming the elemental composition of the molecule. nist.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for cyclic thioacetals involve the cleavage of the carbon-sulfur bonds. Key fragment ions observed in the mass spectrum of this compound can be attributed to the loss of thioacetone (B1215245) monomers ((CH₃)₂CS) or other smaller fragments, which is consistent with its trimeric nature. The analysis of these fragmentation patterns provides valuable evidence for the cyclic structure and the connectivity of the atoms within the molecule.
The presence of the trithiane ring is confirmed by the characteristic stretching vibrations of the carbon-sulfur (C-S) bonds. These vibrations typically give rise to absorption bands in the fingerprint region of the IR spectrum. For this compound, absorptions at approximately 1085 cm⁻¹ and 643 cm⁻¹ are attributed to the C-S bond vibrations. wikipedia.org
Additionally, the spectrum shows strong absorption bands corresponding to the vibrations of the geminal methyl groups. These include symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups, which are observed in the region of 2950-2900 cm⁻¹. Bending vibrations of the methyl groups are also present, with characteristic absorptions around 1440 cm⁻¹, 1375 cm⁻¹, 1360 cm⁻¹, and 1150 cm⁻¹. wikipedia.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 2950, 2900 | C-H Stretching | Geminal methyl groups |
| 1440, 1375, 1360, 1150 | C-H Bending | Geminal methyl groups |
| 1085, 643 | C-S Stretching | Trithiane ring |
Conformational Analysis
Investigation of Six-Membered Ring Conformations
The 1,3,5-trithiane (B122704) ring, the core of this compound, is analogous to cyclohexane (B81311) in its puckered nature, adopting non-planar conformations to relieve ring strain. The primary conformations available to the 1,3,5-trithiane ring are the chair and twist-boat forms.
Chair Conformation:
The chair conformation is generally the most stable arrangement for six-membered rings, including the 1,3,5-trithiane system. In this conformation, the carbon and sulfur atoms occupy positions that minimize both angle strain and torsional strain. In this compound, each carbon atom is geminally disubstituted with two methyl groups. In a chair conformation, these methyl groups can be oriented in either axial or equatorial positions.
Due to significant steric hindrance, known as 1,3-diaxial interactions, substituents on a six-membered ring preferentially occupy the more spacious equatorial positions. In the case of this compound, a chair conformation would necessitate that on each carbon atom, one methyl group occupies an axial position while the other is equatorial. The steric repulsion between the three axial methyl groups would be a significant destabilizing factor.
Twist-Boat Conformation:
To alleviate the severe 1,3-diaxial interactions present in the chair form, the ring can adopt a more flexible twist-boat conformation. While the classic boat conformation is generally unstable due to flagpole interactions, the twist-boat conformation represents an energy minimum that is often more stable than the chair form in highly substituted six-membered rings. For this compound, the twist-boat conformation could potentially offer a lower energy state by moving the bulky methyl groups further apart, thus reducing steric strain.
Detailed experimental and computational studies on the specific conformational preferences of this compound are limited in publicly available literature. However, based on the principles of conformational analysis for heavily substituted cyclohexanes, it is highly probable that the molecule would favor a twist-boat conformation or a significantly distorted chair conformation to minimize the substantial steric repulsions between the six methyl groups.
Table 1: Predicted Conformational Parameters for this compound (Hypothetical Data)
| Parameter | Chair Conformation (Hypothetical) | Twist-Boat Conformation (Hypothetical) |
| Relative Energy | Higher | Lower |
| Key Dihedral Angles | ~55-60° (C-S-C-S) | Variable |
| 1,3-Diaxial Interactions | Significant (between three axial methyl groups) | Reduced |
| Flagpole Interactions | N/A | Minimal |
Note: This table is based on theoretical principles of conformational analysis and is for illustrative purposes due to the lack of specific experimental data for this compound.
Comparison with Analogous Ring Systems (e.g., Cyclotrisilazanes)
A meaningful comparison can be drawn between the conformational behavior of this compound and analogous six-membered inorganic ring systems, such as hexamethylcyclotrisilazane ((CH₃)₂SiNH)₃. Both molecules feature a six-membered ring with alternating atoms and are fully methylated on the carbon/silicon atoms.
Structural Similarities and Differences:
Hexamethylcyclotrisilazane consists of a ring of alternating silicon and nitrogen atoms. Like the trithiane ring, the cyclotrisilazane ring is also non-planar. However, the differences in bond lengths and bond angles between C-S, C-C, Si-N, and Si-C bonds lead to distinct ring geometries and conformational energies. The Si-N bond is longer than the C-S bond, and the bond angles at silicon and nitrogen differ from those at carbon and sulfur.
Conformational Preferences:
Studies on cyclotrisilazanes have shown that they also adopt various conformations, including chair and boat/twist-boat forms. The planarity of the ring and the preference for a particular conformation in cyclotrisilazanes are influenced by the nature of the substituents on both the silicon and nitrogen atoms. In hexamethylcyclotrisilazane, the presence of methyl groups on the silicon atoms introduces steric demands that influence the ring's puckering.
Table 2: Comparison of Structural Parameters of this compound and Hexamethylcyclotrisilazane
| Feature | This compound | Hexamethylcyclotrisilazane |
| Ring Atoms | Carbon, Sulfur | Silicon, Nitrogen |
| Ring Size | 6 | 6 |
| Substituents | Six methyl groups on carbon atoms | Six methyl groups on silicon atoms |
| Dominant Conformation | Likely a twist-boat or distorted chair | Can adopt various non-planar conformations |
| Key Steric Interactions | Repulsion between methyl groups | Repulsion between methyl groups |
The comparison with hexamethylcyclotrisilazane highlights a common theme in the conformational analysis of highly substituted six-membered rings, whether organic or inorganic. The steric bulk of the substituents often plays a decisive role in determining the most stable conformation, frequently leading to a deviation from the idealized chair structure to more flexible forms like the twist-boat to minimize steric strain. While the electronic properties of the ring atoms (C, S vs. Si, N) also contribute to the conformational energetics, the overriding factor in these heavily methylated systems is the avoidance of unfavorable steric interactions.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure, geometry, and thermodynamic stability of molecules. While comprehensive DFT studies specifically detailing the full geometric and electronic profile of isolated 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane are not extensively reported in publicly accessible literature, its formation as the stable trimer of the unstable thioacetone (B1215245) has been the subject of computational investigation within the context of thionation reactions. unict.itacs.org
The molecular structure of this compound consists of a six-membered ring of alternating carbon and sulfur atoms. wikipedia.org The conformation of the trithiane ring has been a subject of significant interest. wikipedia.org For the parent 1,3,5-trithiane (B122704), the chair conformation is the most stable. It is expected that this compound also adopts a chair-like conformation, with the methyl groups occupying axial and equatorial positions. Detailed DFT calculations would typically provide precise bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical data table below, which is based on expected values for similar structures.
| Parameter | Value |
|---|---|
| C-S Bond Length (Å) | 1.82 |
| C-C Bond Length (Å) | 1.54 |
| ∠CSC Bond Angle (°) | 102.5 |
| ∠SCS Bond Angle (°) | 113.0 |
| C-S-C-S Dihedral Angle (°) | 60.0 |
Note: The data in Table 1 is illustrative and represents typical values for similar organosulfur compounds. Specific computational studies dedicated to the geometry optimization of this compound are required for experimentally validated data.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes, the study of dynamic processes, and the calculation of macroscopic properties from the underlying microscopic interactions.
To date, specific molecular dynamics simulation studies focused exclusively on this compound are not widely available in the scientific literature. However, the principles of MD simulation are well-suited to investigate several aspects of this molecule's behavior:
Conformational Dynamics: The 1,3,5-trithiane ring can undergo conformational changes, such as ring inversion (chair-to-chair interconversion). MD simulations could elucidate the energy barriers and pathways for these conformational transitions. The presence of bulky methyl groups is expected to influence the rate and mechanism of ring inversion.
Solvent Effects: MD simulations can model the behavior of this compound in different solvents, providing insights into its solubility and the nature of solute-solvent interactions.
Thermal Motion: By simulating the molecule at different temperatures, MD can provide a detailed picture of the vibrational and rotational motions of the atoms, which is relevant to understanding its behavior at elevated temperatures, such as during pyrolysis.
A typical MD simulation would involve defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The force field parameters are typically derived from experimental data or quantum chemical calculations. Newton's equations of motion are then solved numerically to generate a trajectory of the system over time. Analysis of this trajectory can provide information on the dynamic properties of the molecule.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying the high-energy transition states that govern the rates of chemical reactions.
Trimerization of Thioacetone:
The formation of this compound from thioacetone is a trimerization reaction. While a detailed computational study on the mechanism of thioacetone trimerization is not readily found, studies on the analogous trimerization of thioformaldehyde (B1214467) provide a likely model. An ab initio study on the trimerization of thioformaldehyde to 1,3,5-trithiane has elucidated the reaction mechanism and determined the activation Gibbs energy. dtu.dk The study suggests that the trimerization proceeds through an open-chain dimer intermediate. dtu.dk A similar stepwise mechanism involving the formation of a dimer, followed by the addition of a third monomer, is plausible for thioacetone.
The key steps in such a mechanism would be:
Dimerization of two thioacetone molecules to form a reactive intermediate.
Cyclization of the intermediate with a third thioacetone molecule to form the stable 1,3,5-trithiane ring.
Pyrolysis of this compound:
The pyrolysis of this compound at high temperatures (500–650 °C) yields the unstable thioacetone monomer. wikipedia.org This retro-trimerization reaction is of synthetic importance for generating thioacetone in situ.
Computationally, the mechanism of this pyrolysis could be investigated by mapping the potential energy surface for the fragmentation of the trithiane ring. This would involve a series of bond-breaking events. A plausible mechanism would be the reverse of the trimerization, likely proceeding through a step-wise ring-opening process. The identification of the transition state for the initial ring-opening step would be crucial for understanding the kinetics of the pyrolysis. The activation energy for this process is expected to be significant, consistent with the high temperatures required experimentally.
| Reaction | Thermodynamic Parameter | Calculated Value | Reference |
|---|---|---|---|
| Acetone (B3395972) → Thioacetone Trimer | ΔG (Gibbs Free Energy) | -5.0 kcal/mol per acetone | acs.org |
| Thioformaldehyde Trimerization | Activation Gibbs Energy | 118.1 kJ/mol | dtu.dk |
Applications in Advanced Materials and Polymer Science
Development of Sulfur-Containing Polymers
2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane is the stable cyclic trimer of the highly unstable monomer, thioacetone (B1215245). wikipedia.org The inherent instability of thioacetone leads to its spontaneous polymerization, even at low temperatures, yielding a mixture of linear polymers and the cyclic trimer, trithioacetone. smolecule.com
One potential route to synthesizing sulfur-containing polymers from this compound involves its pyrolysis at high temperatures (500–650 °C). wikipedia.org This process, known as cracking, can regenerate the monomeric thioacetone, which can then theoretically be subjected to controlled polymerization to form polythioacetals. However, detailed research findings on the characterization, properties, and applications of polymers specifically derived from this method are scarce.
The general class of sulfur-containing polymers is of significant interest due to their unique properties, including high refractive indices, thermal stability, and potential for use in optical and electronic applications. The development of new synthetic routes to these polymers is an active area of research.
| Polymerization Approach | Description | Key Considerations |
| Spontaneous Polymerization of Thioacetone | The unstable monomer, thioacetone, readily polymerizes to form a mixture of linear polymers and the cyclic trimer. smolecule.com | Lack of control over the polymerization process and the resulting polymer structure. |
| Pyrolysis of Trithioacetone | High-temperature cracking of the trimer can yield the monomer for subsequent polymerization. wikipedia.org | Requires high energy input and careful control of reaction conditions to manage the reactive monomer. |
Role in Enhancing Material Durability and Performance
There is a lack of specific scientific literature detailing the use of this compound as an additive to enhance the durability and performance of existing polymers. In general, organosulfur compounds can be utilized in various capacities within polymer science, such as crosslinking agents or stabilizers, which can improve the mechanical properties and environmental resistance of materials.
The incorporation of sulfur-containing moieties into polymer backbones can influence properties such as thermal stability and resistance to degradation. However, without specific research on this compound in this context, any potential role remains speculative.
Contribution to Heterocyclic Polymer Research
This compound is itself a heterocyclic compound. wikipedia.org The study of heterocyclic polymers is a significant area of polymer chemistry, as the incorporation of heterocyclic rings into polymer chains can impart unique thermal, electronic, and mechanical properties.
While the ring-opening polymerization of various heterocyclic monomers is a common strategy for synthesizing novel polymers, there is no substantial body of research available that describes the successful ring-opening polymerization of this compound to produce high molecular weight, functional polymers. The stability of the six-membered trithiane ring likely presents a significant challenge to such a polymerization approach.
Research in heterocyclic polymer science continues to explore new monomers and polymerization techniques to create materials with tailored properties for a wide range of applications, from electronics to biomedical devices.
Biological and Biomedical Research Applications
Interactions with Biomolecules (e.g., Cytochrome P450)
Direct research on the interaction between 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane and cytochrome P450 (CYP450) enzymes is not extensively documented in publicly available scientific literature. However, the metabolism of organosulfur compounds, in general, is known to involve this superfamily of enzymes. nih.gov CYP450 enzymes are crucial for the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals. mdpi.com They typically catalyze oxidative reactions, which can lead to the detoxification or, in some cases, bioactivation of compounds. youtube.com
Given the structure of this compound, which contains a six-membered ring with alternating carbon and sulfur atoms, it is plausible that its metabolism in biological systems could involve CYP450-mediated oxidation of the sulfur atoms. This could potentially lead to the formation of sulfoxides or sulfones. The metabolism of other organosulfur compounds, such as those found in garlic, has been shown to modulate the activity of various CYP450 isozymes, including CYP2E1, CYP1A1, CYP1A2, and CYP3A2. nih.gov It is important to note that without specific studies on this compound, any discussion of its interaction with CYP450 remains speculative.
Table 1: General Information on Cytochrome P450 Enzymes
| Enzyme Family | General Function | Substrate Examples |
| CYP1 | Metabolism of polycyclic aromatic hydrocarbons and some drugs | Theophylline, Caffeine |
| CYP2 | Metabolism of a wide variety of drugs and endogenous compounds | Warfarin, Ibuprofen, Omeprazole |
| CYP3 | Metabolism of a large number of drugs and steroids | Cyclosporine, Nifedipine, Midazolam |
This table provides a general overview and is not specific to the metabolism of this compound.
Potential Pharmacological Applications
While this compound itself is not currently recognized for specific pharmacological applications, research into related trithiane derivatives has shown some potential in this area. A patent has described certain 1,3,5-trithiane (B122704) derivatives as having cholesterol-reducing and anti-hyperlipemic activity, suggesting their potential use as anti-arteriosclerotic agents. google.com
Furthermore, broader classes of related heterocyclic compounds, such as triazines and thiazines, have been investigated for a range of pharmacological activities. For instance, various 1,2,3-triazine (B1214393) derivatives have been studied for their antitumor properties. nih.gov Similarly, certain tricyclic 1,2-thiazine derivatives have demonstrated anti-inflammatory activity by preferentially inhibiting the COX-2 enzyme. mdpi.com These findings highlight the potential of the trithiane scaffold and related heterocyclic structures in medicinal chemistry. However, it is crucial to emphasize that no such pharmacological activities have been demonstrated for this compound. Further research would be necessary to explore any potential therapeutic applications of this specific compound.
Table 2: Investigated Pharmacological Activities of Related Heterocyclic Compounds
| Compound Class | Investigated Activity | Specific Examples (if available) |
| 1,3,5-Trithiane derivatives | Cholesterol-reducing, Anti-hyperlipemic | Specific derivatives mentioned in patent US5045562A google.com |
| 1,2,3-Triazine derivatives | Antitumor | Various derivatives reviewed in scientific literature nih.gov |
| Tricyclic 1,2-Thiazine derivatives | Anti-inflammatory (COX-2 inhibition) | Novel synthesized derivatives mdpi.com |
This table illustrates the pharmacological potential of the broader class of trithiane and related compounds and does not imply proven activities for this compound.
Use in Studying Odoriferous Substances and Flavor Chemistry
The most well-documented application of this compound is in the field of flavor and fragrance chemistry. It is recognized for its complex aroma profile, which can contribute to both fruity and savory flavors. This compound is used as a flavoring agent in various food products.
In the realm of fruity flavors, it is utilized to impart or enhance notes of blackberry, raspberry, and grape. ulprospector.com Its unique sulfurous character, when used at very low concentrations, can add a tangy and ripe quality to these fruit profiles. The compound is described as having a fruity, sulfurous, and tangy berry taste with cooling mint and tropical nuances. ulprospector.com
Conversely, this compound is also instrumental in the creation of meaty and savory flavors. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a key process in the development of meat aroma. vetmeduni.ac.at Sulfur-containing compounds are known to be significant contributors to the characteristic aroma of cooked meat. ntou.edu.tw While not a direct product of the Maillard reaction in meat, the addition of compounds like this compound to food systems can mimic some of the desirable savory and roasted notes found in cooked meat. ulprospector.com
Table 3: Applications of this compound in Flavor Chemistry
| Flavor Profile | Specific Application/Notes |
| Fruity | Used to create or enhance blackberry, raspberry, and grape flavors. ulprospector.com |
| Savory/Meaty | Contributes to roasted and savory notes in beef flavors. ulprospector.com |
| General | Described as having a sulfurous, tangy berry taste with mint and tropical undertones. ulprospector.com |
Environmental and Industrial Relevance
Role in Sulfur Cycling and Pollutant Formation
While specific research detailing the direct role of the synthetic compound 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane in the natural biogeochemical sulfur cycle is limited, the broader class of organosulfur compounds is integral to this process. The sulfur cycle involves the transformation and movement of sulfur through the atmosphere, lithosphere, hydrosphere, and biosphere. Organosulfur compounds are naturally produced by terrestrial organisms like plants and fungi. For instance, the edible shiitake mushroom produces lenthionine, a cyclic polysulfide, which contributes to its characteristic flavor.
The formation of this compound in the environment is not well-documented as a common natural process. It is primarily known as a synthetic chemical. In anaerobic environments, such as sewage systems, the decomposition of organic matter can lead to the formation of various volatile and odorous substances, including hydrogen sulfide (B99878) and mercaptans. e3s-conferences.org However, the specific formation of this highly substituted trithiane under such conditions has not been established as a significant pathway.
Regarding its status as a pollutant, this compound is not listed as a hazardous air pollutant by the U.S. Environmental Protection Agency (EPA). Organosulfur compounds can be released into the atmosphere from both natural and anthropogenic sources and can participate in atmospheric chemical reactions. unc.edu However, the environmental fate and transport of this compound have not been extensively studied, and it is not typically monitored as a major environmental pollutant.
Applications in Fragrance and Flavor Industry
This compound, also known by its common name trithioacetone, is a significant component in the flavor and fragrance industry. wikipedia.orgtargetmol.com Its value lies in its complex sensory profile, which allows it to impart specific and desirable notes to a wide range of consumer products. nbinno.com It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the number 3475. wikipedia.org
The compound's distinct aroma and taste are described using various descriptors, making it a versatile ingredient for flavorists and perfumers. nbinno.comfoodb.ca It is utilized to create authentic fruit notes, particularly berry and grape flavors, as well as nutty and meaty undertones in savory applications. nbinno.com
Table 1: Sensory Profile and Applications of this compound in the Flavor and Fragrance Industry
| Aspect | Description | Sources |
|---|---|---|
| Aroma Profile | Sulfurous, sweet, nutty | nbinno.com |
| Taste Profile | Blackberry, burnt, earthy | foodb.ca |
| Flavor Applications | Used to create authentic notes of strawberry, blackcurrant, and grape. Adds nutty and meaty undertones. | nbinno.com |
| Product Categories | Confectionery, drinks, desserts, dairy products, frozen desserts, daily chemical products, and perfumes. | nbinno.comthegoodscentscompany.com |
Its stability as a cyclic trimer makes it a preferred choice for formulators seeking high-quality and reliable ingredients for creating sophisticated flavor and fragrance profiles. nbinno.com
Industrial Synthesis and Manufacturing Considerations
The primary industrial synthesis route for this compound is the trimerization of its monomer, thioacetone (B1215245) (propane-2-thione). wikipedia.orgwikipedia.org Thioacetone itself is an unstable compound that readily converts to its more stable cyclic trimer, trithioacetone, at temperatures above -20°C. wikipedia.org
The synthesis process typically involves the reaction of acetone (B3395972) with hydrogen sulfide. wikipedia.orgwikipedia.org This reaction is generally conducted in the presence of a catalyst, such as an acidified zinc chloride (ZnCl₂) catalyst, at around 25°C. wikipedia.org The reaction yields a product mixture that contains not only the desired this compound but also several byproducts and isomers. wikipedia.org
Table 2: Typical Product Composition from the Synthesis of Trithioacetone
| Compound | Percentage in Product Mixture | Sources |
|---|---|---|
| This compound (Trithioacetone) | 60–70% | wikipedia.org |
| 2,2-Propanedithiol | 30–40% | wikipedia.org |
| 3,3,5,5,6,6-Hexamethyl-1,2,4-trithiane | Small amounts | wikipedia.org |
| 4-Mercapto-2,2,4,6,6-pentamethyl-1,3-dithiane | Small amounts | wikipedia.org |
Manufacturing considerations include the management of these impurities to achieve the desired purity for flavor and fragrance applications, which is often greater than 98.0%. tcichemicals.com Another reported synthesis method is the pyrolysis of allyl isopropyl sulfide. wikipedia.orgwikipedia.org The stability of the trimer is a key consideration; while the monomer is highly unstable, the trithiane ring structure of the final product provides the necessary stability for its use as a commercial ingredient. wikipedia.orgnbinno.com The compound is also used as an intermediate in organic synthesis, where it can serve as a stable source of sulfur. nbinno.comguidechem.com
Comparative Studies with Analogous Compounds
Trithioacetone vs. Triacetone Triperoxide
Trithioacetone and triacetone triperoxide (TATP) are both cyclic trimers derived from acetone (B3395972). However, their chemical properties, particularly their stability, differ dramatically due to the nature of the heteroatoms in their respective rings. Trithioacetone features a six-membered ring of alternating carbon and sulfur atoms, while TATP has a nine-membered ring containing six oxygen atoms in peroxide linkages.
TATP is a primary explosive, highly sensitive to initiation by heat, friction, or shock. acs.org Its explosive nature is not primarily due to a highly exothermic decomposition, but rather to an "entropic explosion," where one molecule of solid TATP decomposes into one molecule of ozone and three molecules of acetone, resulting in a large increase in entropy. huji.ac.il The thermal decomposition of TATP has been studied over a temperature range of 151 to 230°C, with a calculated activation energy of 151 kJ/mol. uri.eduresearchgate.net The primary decomposition products are acetone and carbon dioxide, with the reaction initiated by the homolysis of the weak O-O bonds. uri.eduscispace.com
In stark contrast, trithioacetone is a stable compound. wikipedia.org This stability is attributed to the relative strength of the C-S single bonds within the trithiane ring compared to the weak O-O peroxide bonds in TATP. While the monomer thioacetone (B1215245) is highly unstable and readily polymerizes, its cyclic trimer, trithioacetone, is a stable crystalline solid. acs.orgwikipedia.org Conversely, the oxygen analog, acetone, is a very stable monomer, while its corresponding trimer, triacetone (2,2,4,4,6,6-hexamethyl-1,3,5-trioxane), is considered to be unstable. wikipedia.org
A computational study on a hypothetical sulfur analog of TATP, termed trithioacetone triperoxide (TtATP), predicted that its decomposition would be significantly endoergic, unlike the exoergic decomposition of TATP. westmont.edu This further underscores the profound impact of substituting sulfur for oxygen on the stability of these cyclic compounds.
| Property | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane (Trithioacetone) | Triacetone Triperoxide (TATP) |
| Chemical Formula | C₉H₁₈S₃ | C₉H₁₈O₆ |
| Molar Mass | 222.42 g/mol | 222.24 g/mol |
| Ring Structure | 6-membered C₃S₃ ring | 9-membered C₃O₆ ring |
| Key Functional Group | Thioacetal | Peroxide |
| Stability | Stable | Highly unstable, primary explosive |
| Decomposition Onset | Pyrolysis at 500–650 °C gives thioacetone wikipedia.org | Can decompose explosively with heat, friction, or shock; thermal decomposition studied at 151-230°C acs.orguri.edu |
| Primary Decomposition Products | Thioacetone (at high temperatures) wikipedia.org | Acetone and carbon dioxide uri.eduresearchgate.net |
Trithioacetone vs. 1,3,5-Trithiane (B122704)
Trithioacetone can be considered a fully methylated derivative of 1,3,5-trithiane. wikipedia.org The parent compound, 1,3,5-trithiane, is the cyclic trimer of the unstable species thioformaldehyde (B1214467), formed from the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878). wikipedia.org Trithioacetone, in turn, is the cyclic trimer of thioacetone, which is derived from acetone. wikipedia.org
The core structure for both compounds is the 1,3,5-trithiane ring, a six-membered heterocycle with alternating carbon and sulfur atoms. The key structural difference is the substitution on the carbon atoms. In 1,3,5-trithiane, each carbon is bonded to two hydrogen atoms, whereas in trithioacetone, each carbon is geminally substituted with two methyl groups. wikipedia.org
This substitution has a significant impact on their physical and chemical properties. 1,3,5-Trithiane is a colorless solid with a melting point of 215 to 220 °C. wikipedia.org Trithioacetone has a much lower melting point of 21.8 °C. wikipedia.org In terms of reactivity, 1,3,5-trithiane is a valuable building block in organic synthesis, serving as a masked source of formaldehyde. wikipedia.org Its protons on the carbon atoms are acidic enough to be removed by strong bases like organolithium reagents, allowing for subsequent alkylation. wikipedia.org In trithioacetone, the absence of these acidic protons means this type of reactivity is not possible.
| Property | This compound (Trithioacetone) | 1,3,5-Trithiane |
| Chemical Formula | C₉H₁₈S₃ | C₃H₆S₃ |
| Molar Mass | 222.42 g/mol | 138.27 g/mol |
| Precursor Aldehyde/Ketone | Acetone | Formaldehyde |
| Substitution on Ring Carbons | Two methyl groups per carbon | Two hydrogen atoms per carbon |
| Melting Point | 21.8 °C wikipedia.org | 215-220 °C wikipedia.org |
| Reactivity | Stable; pyrolysis yields thioacetone wikipedia.org | Used as a formyl anion equivalent in organic synthesis wikipedia.org |
Trithioacetone vs. Hexamethylcyclotrisiloxane
Hexamethylcyclotrisiloxane (also known as D3) is an organosilicon analog of trithioacetone, featuring a six-membered ring composed of alternating silicon and oxygen atoms, with two methyl groups attached to each silicon atom. wikipedia.org While both are cyclic trimers with hexamethyl substitution, the difference in the backbone atoms (C-S vs. Si-O) leads to distinct properties.
Hexamethylcyclotrisiloxane has a planar and strained ring structure. wikipedia.org This ring strain makes it more reactive than its larger cyclic siloxane counterparts, such as octamethylcyclotetrasiloxane (B44751) (D4). acs.org It is a stable compound but is sensitive to moisture, and it can undergo ring-opening polymerization, a reaction that is highly exothermic. chemicalbook.comresearchgate.net This reactivity is harnessed in the production of silicone polymers. atamanchemicals.com It can also react with organolithium reagents to open the ring and form dimethylsilanols after hydrolysis. wikipedia.org
Trithioacetone, with its carbon-sulfur backbone, does not exhibit the same sensitivity to moisture-induced ring-opening. It is generally considered a stable compound under normal conditions. atamanchemicals.com
| Property | This compound (Trithioacetone) | Hexamethylcyclotrisiloxane (D3) |
| Chemical Formula | C₉H₁₈S₃ | C₆H₁₈O₃Si₃ |
| Molar Mass | 222.42 g/mol | 222.46 g/mol |
| Ring Structure | 6-membered C₃S₃ ring | 6-membered Si₃O₃ ring |
| Stability | Stable | Stable, but moisture sensitive chemicalbook.com |
| Reactivity | Pyrolysis yields thioacetone wikipedia.org | Undergoes ring-opening polymerization; reacts with organolithium reagents wikipedia.org |
| Primary Use | Flavor and fragrance agent | Precursor for silicone polymers atamanchemicals.com |
| Physical State at 25°C | Liquid/Solid (m.p. 21.8 °C) wikipedia.org | Solid (m.p. 64 °C) wikipedia.org |
Trithioacetone vs. Hexamethylcyclotrisilazane
Hexamethylcyclotrisilazane (HMCTS) is another organosilicon analog, in this case containing a six-membered ring of alternating silicon and nitrogen atoms, with each silicon atom bonded to two methyl groups. wikipedia.org
HMCTS is a clear, colorless liquid at room temperature. wikipedia.org It is a reactive compound, particularly with water and moisture in the air, with which it reacts to liberate ammonia. gelest.com This reactivity makes it useful in various industrial applications, such as a precursor for the deposition of silicon nitride films in the semiconductor industry and as a crosslinking agent. wikipedia.orginnospk.com It is considered stable when stored in sealed, cool containers. gelest.com
The reactivity of HMCTS towards moisture is a key difference from trithioacetone, which does not share this sensitivity. The Si-N bond is susceptible to hydrolysis, a characteristic not typical of the C-S bonds in the trithioacetone ring under neutral conditions.
| Property | This compound (Trithioacetone) | Hexamethylcyclotrisilazane (HMCTS) |
| Chemical Formula | C₉H₁₈S₃ | C₆H₂₁N₃Si₃ |
| Molar Mass | 222.42 g/mol | 219.51 g/mol |
| Ring Structure | 6-membered C₃S₃ ring | 6-membered Si₃N₃ ring |
| Stability | Stable | Stable in sealed containers, but moisture sensitive gelest.com |
| Reactivity | Pyrolysis yields thioacetone wikipedia.org | Reacts with water and moisture, liberating ammonia; used as a precursor for silicon nitride films gelest.cominnospk.com |
| Physical State at 25°C | Liquid/Solid (m.p. 21.8 °C) wikipedia.org | Liquid (m.p. -10 °C) far-chemical.com |
Reactivity Divergence and Stability Comparisons
The stability of trithioacetone and its analogous compounds is fundamentally governed by the nature of the chemical bonds that constitute their cyclic structures. A key observation is the contrasting stability of monomers versus their cyclic trimers. Thioacetone is highly unstable and readily trimerizes to the stable trithioacetone. acs.org This is because the C=S double bond is significantly weaker than the C=O double bond in acetone. smolecule.comsemanticscholar.org Conversely, acetone is a stable monomer, while its trimer is unstable. wikipedia.org This highlights a fundamental thermodynamic preference for C-S single bonds in a cyclic structure over C=S double bonds, a preference not shared by their oxygen counterparts.
The instability of TATP is a direct result of the weak O-O single bonds within its nine-membered ring. These bonds have low dissociation energy, making the molecule susceptible to explosive decomposition. uri.eduresearchgate.net
Future Research Directions and Unexplored Avenues
Undiscovered Molecular Targets and Pathways in Biological Systems
Currently, there is a significant gap in the scientific literature regarding the specific molecular targets and biological pathways affected by 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane. Although it is used in biochemical experiments and is known to be associated with the cell membrane, its precise biological roles and mechanisms of action are not well-defined. targetmol.comfoodb.ca Future research should be directed toward elucidating these aspects.
Key Research Questions:
Membrane Protein Interactions: Given its lipophilic nature and association with cell membranes, studies could investigate its potential to modulate the function of membrane-bound proteins, such as ion channels, receptors (including G-protein coupled receptors), and membrane-bound enzymes. foodb.ca
Signaling Pathway Modulation: As an organosulfur compound, it may interact with signaling pathways sensitive to redox changes. Research could explore its influence on pathways involving reactive oxygen species (ROS) or its potential to interact with cysteine residues on key regulatory proteins.
Metabolic Fate: The metabolic breakdown of this compound in biological systems is unknown. Identifying its metabolites is crucial, as they may possess distinct biological activities. This could involve in vitro studies with liver microsomes followed by in vivo animal model studies.
A systematic approach, such as high-throughput screening against a panel of known biological targets, could provide initial leads into its bioactivity beyond its organoleptic properties.
Novel Synthetic Transformations and Derivatization
The synthetic chemistry of this compound is primarily centered on its formation from the trimerization of thioacetone (B1215245). wikipedia.org The parent compound, 1,3,5-trithiane (B122704), is known to be a versatile building block in organic synthesis, where it can be deprotonated and alkylated. wikipedia.org Similar synthetic strategies for its hexamethylated derivative could unlock a wide array of novel compounds.
Future synthetic explorations could focus on:
Oxidation of Sulfur Atoms: Controlled oxidation of the thioether linkages could yield a series of sulfoxides and sulfones. These new derivatives would have significantly different polarities and chemical properties, potentially leading to novel applications.
Ring-Opening Reactions: Selective cleavage of the C-S bonds within the trithiane ring could provide access to linear sulfur-containing molecules that are otherwise difficult to synthesize.
Functionalization of Methyl Groups: While challenging, the selective functionalization of the methyl groups through radical halogenation could serve as a handle for further derivatization, allowing for the attachment of various functional groups.
These synthetic transformations would generate a library of novel derivatives, enabling structure-activity relationship (SAR) studies and the exploration of new applications.
| Transformation Type | Potential Reagents | Potential Products | Research Goal |
| Oxidation | m-CPBA, H₂O₂ | Sulfoxides, Sulfones | Modify polarity and coordination properties |
| Ring Opening | Reducing agents (e.g., LiAlH₄), Raney Nickel | 2,2-Propanedithiol derivatives | Access to acyclic organosulfur compounds |
| Alkylation (via deprotonation) | Organolithium reagents followed by alkyl halides | C-alkylated trithiane derivatives | Introduce new functional groups |
| Side-Chain Functionalization | NBS, AIBN | Brominated methyl derivatives | Create handles for further synthesis |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic data such as mass spectrometry are available for this compound, a more in-depth characterization using advanced techniques could provide deeper structural insights. nist.govnist.gov The conformation of trithianes has been a subject of investigation, and applying modern methods to the hexamethyl derivative would be a valuable endeavor. wikipedia.org
Potential Advanced Techniques:
X-ray Crystallography: Determining the single-crystal X-ray structure would provide definitive information on its solid-state conformation (e.g., chair or boat), bond lengths, and bond angles. This is crucial for understanding its physical properties and for computational modeling.
Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would confirm the connectivity of the molecule and provide unambiguous assignment of all proton and carbon signals, which is fundamental for characterizing any new derivatives.
Solid-State NMR (ssNMR): This technique could be used to study the structure and dynamics of the compound in its solid form, providing complementary information to X-ray crystallography, especially if suitable single crystals cannot be obtained.
Raman Spectroscopy: This would provide information about vibrational modes, particularly the C-S and S-S (if present as an impurity) stretching frequencies, complementing IR data.
| Spectroscopic Technique | Information Gained | Purpose of Application |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, crystal packing | Definitive conformational analysis and computational model validation |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous signal assignment, through-bond correlations | Structural confirmation and characterization of new derivatives |
| Solid-State NMR | Structure and dynamics in the solid phase | Analysis of polycrystalline or amorphous samples |
| Raman Spectroscopy | Vibrational modes (especially C-S bonds) | Complementary data to IR for structural and bonding analysis |
Integration with Modern Computational Methodologies
Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work. For this compound, several avenues of computational research are unexplored.
Future Computational Studies:
Conformational Analysis: High-level quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different possible conformations (e.g., chair vs. twist-boat) of the trithiane ring and to calculate the energy barriers for interconversion.
Prediction of Spectroscopic Data: DFT and other methods can be employed to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. Comparing these theoretical data with experimental results can provide a higher level of confidence in the structural assignment.
Molecular Docking: To explore the potential biological activity (as discussed in 9.1), molecular docking simulations can be performed. These simulations would model the interaction of this compound and its derivatives with the active sites of various proteins, helping to identify potential molecular targets and prioritize compounds for experimental screening.
Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms and transition states of the synthetic transformations proposed in section 9.2, helping to optimize reaction conditions and predict product outcomes.
Exploration in Emerging Technologies and Niche Applications
Beyond its current use in the flavor and fragrance industry, the unique properties of this compound suggest its potential for a variety of niche applications. nbinno.com
Potential Niche Applications:
Materials Science: As a sulfur-rich, stable molecule, it could be investigated as a precursor for sulfur-containing polymers or as a component in the synthesis of vulcanized materials. Its derivatives could also be explored as ligands for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage or catalysis.
Supramolecular Chemistry: The trithiane ring could act as a scaffold or building block for constructing larger, well-defined supramolecular architectures through non-covalent interactions.
Electrolyte Additives: The presence of thioether groups suggests that it could be explored as an additive in electrolytes for lithium-sulfur batteries, potentially to improve performance by interacting with polysulfide intermediates.
Chemical Reagent: It serves as a stable, solid source of the highly reactive and unstable monomer thioacetone. wikipedia.org This property could be harnessed for in situ generation of thioacetone for specific organic synthesis applications, offering better control than direct handling of the monomer.
Q & A
Q. What are the recommended synthetic pathways and purification methods for 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane?
The compound is synthesized via the trimerization of mercaptoacetone derivatives under controlled conditions. Purification typically involves fractional distillation or recrystallization using non-polar solvents to isolate the product from byproducts. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. How can the molecular structure of this compound be characterized experimentally?
Structural elucidation requires a combination of spectroscopic techniques:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the symmetry and methyl group positions.
- Mass spectrometry (MS) for molecular weight verification (m/z 222.43).
- Infrared (IR) spectroscopy to identify S–C–S stretching vibrations (~600–700 cm⁻¹). Physical properties such as refractive index (1.537–1.545) and density (1.057–1.077 g/cm³ at 20°C) can further validate purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key safety measures include:
- Avoiding contact with strong oxidizers (e.g., peroxides, chlorates) due to incompatibility risks .
- Using fume hoods and personal protective equipment (PPE) to mitigate inhalation or dermal exposure.
- Storing the compound in airtight containers away from light and moisture. Acute toxicity data (oral LD50 in mice: 2,400 mg/kg) suggest moderate hazard, requiring cautious handling .
Q. What are the stability profiles of this compound under varying environmental conditions?
Stability testing should include:
- Thermal analysis (e.g., differential scanning calorimetry, DSC) to assess decomposition temperatures.
- Exposure studies with humidity, UV light, and oxidizing agents to identify degradation pathways. Current data indicate no significant instability under standard lab conditions, but decomposition products remain uncharacterized .
Advanced Research Questions
Q. What reaction mechanisms govern the interaction of this compound with oxidizing agents?
Experimental approaches to study reactivity include:
- Kinetic studies using UV-Vis spectroscopy to track reaction rates with oxidizers like hydrogen peroxide.
- Product analysis via GC-MS or NMR to identify sulfoxides or sulfones as potential oxidation products. Computational modeling (e.g., DFT) can predict transition states and thermodynamic favorability .
Q. How can thermodynamic properties (e.g., enthalpy of formation, heat capacity) be determined or predicted?
Advanced methods include:
Q. What advanced spectroscopic techniques are suitable for resolving ambiguities in its structural dynamics?
Researchers may employ:
Q. What computational models are effective in predicting its environmental fate and biodegradation potential?
Use molecular docking simulations to assess interactions with biodegradation enzymes (e.g., cytochrome P450). Quantitative structure-activity relationship (QSAR) models can estimate persistence in soil or water. Current ecotoxicological data are limited, necessitating experimental validation via OECD 301/302 biodegradation tests .
Q. How does the compound behave in multi-component systems (e.g., polymer matrices or catalytic cycles)?
Methodologies include:
Q. What strategies can resolve contradictions in reported physicochemical data (e.g., melting point variations)?
To address discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
